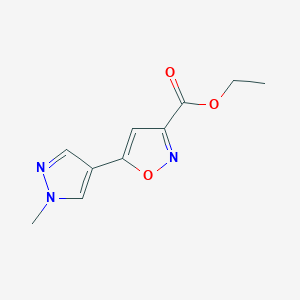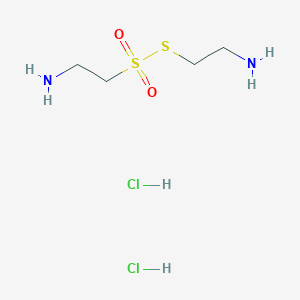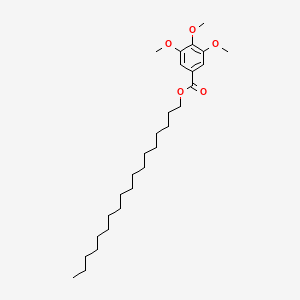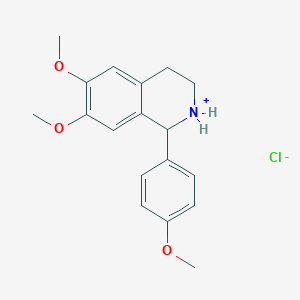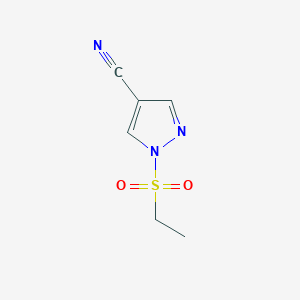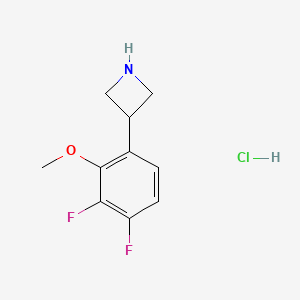![molecular formula C14H19NO5S B13715657 3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C14H19NO5S It is characterized by the presence of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the tert-butylsulfamoyl and methoxy groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Prop-2-enoic Acid Group: The prop-2-enoic acid group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Final Assembly: The final step involves coupling the substituted phenyl ring with the prop-2-enoic acid group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the prop-2-enoic acid group to a propanoic acid group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-butylsulfamoyl)-4-methoxybenzoic acid: Similar structure but lacks the prop-2-enoic acid group.
4-methoxyphenylpropanoic acid: Similar structure but lacks the tert-butylsulfamoyl group.
Uniqueness
3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H19NO5S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)15-21(18,19)12-9-10(6-8-13(16)17)5-7-11(12)20-4/h5-9,15H,1-4H3,(H,16,17) |
Clave InChI |
YFIGYXORZPWDMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


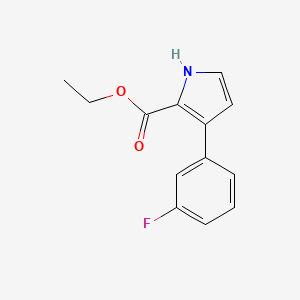
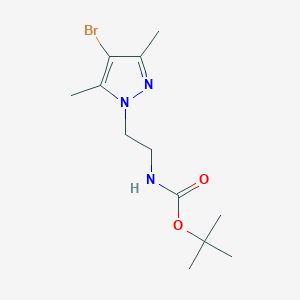


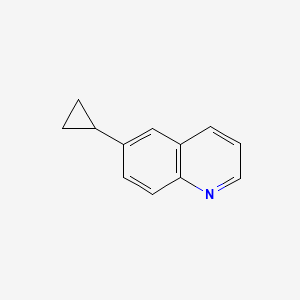
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
